molecular formula C5H7NS B1331547 Methallyl isothiocyanate CAS No. 41834-90-6

Methallyl isothiocyanate

Cat. No. B1331547
CAS RN: 41834-90-6
M. Wt: 113.18 g/mol
InChI Key: SFCQVEDGNZVACI-UHFFFAOYSA-N
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Description

Methallyl isothiocyanate is a compound that has been studied in various contexts due to its interesting reactivity and potential applications. It is a molecule that contains an isothiocyanate group (-N=C=S) attached to a methallyl group, which is an alkene with the structure CH2=C(CH3)CH2-.

Synthesis Analysis

The synthesis of methallyl isothiocyanate and related compounds has been explored in several studies. For instance, methallyl nickel complexes were synthesized from the reaction of deprotonated ligands and methallylnickel chloride dimer, demonstrating the potential for creating complex structures involving methallyl groups . Additionally, isothiocyanates have been synthesized from primary amines and carbon disulfide using 4-dimethylaminopyridine as a catalyst, which could potentially be applied to the synthesis of methallyl isothiocyanate . Another study discussed the regioselectivity of methallyl isothiocyanate reactions with monosubstituted hydrazines, leading to the formation of various substituted thioureas .

Molecular Structure Analysis

The molecular structure of methallyl isothiocyanate-related compounds has been determined in some cases. For example, the crystal structure of a molybdenum complex with an isothiocyanate ligand was elucidated, showing an octahedral arrangement of ligands around the metal center . This provides insight into how methallyl isothiocyanate might coordinate to metal centers in similar complexes.

Chemical Reactions Analysis

Methallyl isothiocyanate undergoes various chemical reactions due to its functional groups. The reactivity of methallyl nickel complexes toward ethylene was investigated, which could shed light on the behavior of methallyl isothiocyanate in similar environments . The reaction of methallyl isothiocyanate with substituted aryl hydrazines was also studied, showing the formation of thiosemicarbazides under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are crucial for their applications in synthesis and industry. A review of the chemical structure and physico-chemical properties of synthetic and naturally occurring isothiocyanates provides a comprehensive overview of these compounds . Furthermore, an update on the synthesis of isothiocyanates highlights their anticancer, antimicrobial, antibiotic, and anti-inflammatory properties, which could be relevant for methallyl isothiocyanate as well .

Scientific Research Applications

Anti-Inflammatory Effects

Methallyl isothiocyanate (MAITC) exhibits significant anti-inflammatory effects, particularly in mast cell-mediated inflammatory reactions. In a study, MAITC was shown to suppress intracellular calcium levels, inhibit the production and mRNA expression of interleukins such as IL-1β and IL-6, and reduce the activities of caspase-1 and receptor-interacting protein-2. These findings suggest its potential role in controlling inflammatory responses (Han et al., 2012).

Antimicrobial Activity

Isothiocyanates, including those derived from methallyl isothiocyanate, have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). A study evaluated the antibacterial activity of various isothiocyanates, demonstrating a strong relationship between their chemical structure and effectiveness, with some exhibiting bactericidal properties (Dias et al., 2014).

Enantioselective Synthesis

Methallyl chloride, related to methallyl isothiocyanate, has been used in the enantioselective Grignard Nozaki-Hiyama methallylation from the alcohol or aldehyde oxidation level. This process is significant in organic synthesis, particularly for producing enantiomerically pure compounds (Hassan et al., 2011).

Isothiocyanates in Disease Prevention

Isothiocyanates from cruciferous vegetables, like methallyl isothiocyanate, have been extensively studied for their disease preventive and therapeutic effects. Clinical trials with these compounds have explored their potential against various diseases, including cancer and autism, suggesting their inclusion in disease mitigation efforts (Palliyaguru et al., 2018).

Direct Hydrofluorination

Methallyl isothiocyanate-related compounds have been used in the direct hydrofluorination of methallyl-containing substrates. This metal-free process, using simple and accessible reagents, is important in organic chemistry for the conversion of methallyl alkenes to their corresponding tertiary fluorides (Bertrand & Paquin, 2019).

Soil Fumigation

Methyl isothiocyanate (MITC),which is related to methallyl isothiocyanate, has been used in soil fumigation for agricultural purposes. Studies on the distribution and dissipation of MITC in soil following application through drip irrigation systems have provided insights into effective fumigation techniques and the environmental behavior of such compounds (Nelson et al., 2013).

Synthesis of Functionalized Compounds

Methallyl isothiocyanate derivatives have been used in synthesizing functionalized allylic selenocyanates, which are important in organic synthesis. These compounds have potential applications in producing heterocyclic compounds and in pharmaceutical chemistry (Lachkar et al., 2013).

Cancer Prevention and Therapy

Dietary intake of isothiocyanates, like methallyl isothiocyanate, has been linked to cancer prevention and therapy. These compounds modulate tumor microenvironments, inhibit stem cell self-renewal, and have potential as adjunctive treatments in cancer therapy, despite their hormetic effects (Na et al., 2023).

Microbial Production of Isothiocyanates

There has been significant interest in the microbial production of isothiocyanates, like methallyl isothiocyanate, for their nutraceutical and pharmaceutical applications. By engineering microbial cells, it's possible to biosynthesize these compounds, which are important in reducing the risk of several types of cancers and cardiovascular diseases (Liu et al., 2016).

Development of Chemoprotective Agents

Isothiocyanates have been recognized for their chemoprotective properties against various types of cancer. They act by inducing cytoprotective proteins, inhibiting proinflammatory responses, and affecting the function of transcription factors, thus offering comprehensive and long-lasting protection (Dinkova-Kostova, 2013).

Safety And Hazards

MAITC is a lachrymator and may be harmful if inhaled, swallowed, and absorbed through the skin . It may cause skin irritation, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-isothiocyanato-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-5(2)3-6-4-7/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCQVEDGNZVACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304939
Record name Methallyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methallyl isothiocyanate

CAS RN

41834-90-6
Record name 41834-90-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methallyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methallyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Fizer - Synlett, 2013 - thieme-connect.com
Methallyl isothiocyanate (MAITC) is a flammable, colorless liquid with a boiling point of 169–170 C (760 mm), 1 a flash point of 57 C, and a density of 0.993 g/cm3 at 25 C. It has a …
Number of citations: 7 www.thieme-connect.com
NR Han, IK Kim, HM Kim, HJ Jeong - Biochimie, 2012 - Elsevier
… The aim of this work was to investigate the anti-inflammatory effects and mechanisms of methallyl isothiocyanate (MAITC) in mast cells. MAITC suppressed the intracellular calcium …
Number of citations: 5 www.sciencedirect.com
HA Bruson, JW Eastes - Journal of the American Chemical …, 1937 - ACS Publications
… bond carrying a tertiary carbon atom, as in methallyl isothiocyanate (I) or in -ethyl methallyl … The main product of the action of concentrated sulfuric acid upon methallyl isothiocyanate in …
Number of citations: 45 pubs.acs.org
A Jart - Acta chem. scand, 1961 - actachemscand.org
… The n-butyl isomeride and trans-crotyl isothiocyanate also run at about the same rate with this filling, but between the three compounds: allyl, propyl and a-methallyl isothiocyanate a …
Number of citations: 17 actachemscand.org
M Kut, M Fizer, M Onysko… - Journal of Heterocyclic …, 2018 - Wiley Online Library
N‐Аlkenyl thioureas, under the action of aryltellurium trichlorides, form the addition products N‐{2‐chloro‐3‐[dichloro(4‐alkoxyphenyl)‐tellanyl]propyl} thioureas or the intramolecular …
Number of citations: 22 onlinelibrary.wiley.com
ML Bullpitt, W Kitching - Journal of Organometallic Chemistry, 1972 - Elsevier
… Authentic cr-methallyl isothiocyanate was synthesised (the thermal isomerisation of crotyl thiocyanate yields ?r-methallyl isothiocyanate) in the reported fashion5 and exhibited PMR …
Number of citations: 1 www.sciencedirect.com
A KJiER, K RUBINSTEIN, KAIA JENSEN - Acta Chem. Scand, 1953 - actachemscand.org
… This method of synthesis was employed in the present investigation, and the a-methallyl isothiocyanate (IV) was characterised as thioureas, formed upon reaction with ammonia, aniline…
Number of citations: 0 actachemscand.org
M Tamele, CJ Ott, KE Marple… - Industrial & Engineering …, 1941 - ACS Publications
FOR several years the prepa-ration of allylic chlorides and their derivatives has been studiedin considerablede-tail in these laboratories. Previ-ous publications (4, 8) described the …
Number of citations: 50 pubs.acs.org
M Marcinkowska, HH Jeleń - LWT, 2020 - Elsevier
… methyl isothiocyanate, cyclohexyl isothiocyanate, 3-(methylthio)propyl isothiocyanate, phenyl isothiocyanate, propyl isothiocyanate, cyclopropyl isothiocyanate, methallyl isothiocyanate, …
Number of citations: 16 www.sciencedirect.com
PAS SMITH, JM SULLIVAN - The Journal of Organic Chemistry, 1961 - ACS Publications
A group of N-alkenylbenzthionamides and acetthionamides havebeen prepared from the corresponding isothiocyanates and Grignard reagents. Allylic N-alkenylthionamides cyclize …
Number of citations: 20 pubs.acs.org

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